An In-depth Technical Guide to 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS 1342391-78-9): A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine (CAS 1342391-78-9): A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its prevalence in nature, most notably as a core component of nucleobases in DNA and RNA, has made it a "privileged scaffold" in the design of novel therapeutics. This guide focuses on a specific, yet highly valuable derivative, 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine , a molecule poised as a critical building block in the synthesis of next-generation targeted therapies, particularly kinase inhibitors.[2][3] This document will provide a comprehensive overview of its synthesis, chemical properties, and its strategic application in drug discovery, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1342391-78-9 | [4] |
| Molecular Formula | C₉H₁₂ClN₃O | [4] |
| Molecular Weight | 213.66 g/mol | [4] |
| SMILES | ClC1=NC=CC(NC2COCCC2)=N1 | [4] |
| Predicted LogP | 1.5 - 2.0 | Theoretical |
| Predicted pKa | 3.5 - 4.5 (pyrimidinyl nitrogen) | Theoretical |
Synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine: A Strategic Approach
The synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is predicated on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry. The primary starting material for this synthesis is the commercially available 2,4-dichloropyrimidine.
The Challenge of Regioselectivity
A critical consideration in the reaction of 2,4-dichloropyrimidine with a nucleophile is regioselectivity. The C4 position of the pyrimidine ring is generally more activated towards nucleophilic attack than the C2 position.[5] However, the selectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the pyrimidine ring.[1] For the synthesis of the target molecule, the desired outcome is the selective substitution at the C4 position.
Proposed Synthetic Protocol
This protocol outlines a robust and logical approach to the synthesis of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine, designed to favor the desired C4 substitution.
Step 1: Nucleophilic Aromatic Substitution
-
Reaction: 2,4-Dichloropyrimidine is reacted with 3-aminooxane in the presence of a non-nucleophilic base.
-
Rationale: The 3-aminooxane acts as the nucleophile, attacking the electron-deficient pyrimidine ring. The use of a base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of a non-nucleophilic base is important to prevent it from competing with the desired amine nucleophile.
-
Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is recommended to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
-
Temperature: The reaction is typically carried out at an elevated temperature, often between 80-120 °C, to provide sufficient energy to overcome the activation barrier of the reaction. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[6]
Detailed Experimental Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF (5-10 mL/mmol) is added 3-aminooxane (1.1 eq) and diisopropylethylamine (2.0 eq).
-
The reaction mixture is heated to 100 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine.
Caption: Synthetic workflow for 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Pyrimidine Protons: Two doublets are expected in the aromatic region, corresponding to the protons at the C5 and C6 positions of the pyrimidine ring.
-
Oxane Protons: A series of multiplets are anticipated in the aliphatic region, corresponding to the protons of the oxane ring. The proton attached to the nitrogen-bearing carbon (C3) will likely appear as a multiplet deshielded relative to the other oxane protons.
-
Amine Proton: A broad singlet or doublet corresponding to the N-H proton, which may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
Pyrimidine Carbons: Signals corresponding to the four carbons of the pyrimidine ring are expected, with the carbon bearing the chlorine atom (C2) and the carbon attached to the amino group (C4) being significantly deshielded.
-
Oxane Carbons: Signals for the five carbons of the oxane ring will appear in the aliphatic region.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (213.66 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak is also expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation Pattern: Common fragmentation pathways for pyrimidine derivatives involve cleavage of the substituents from the ring and fragmentation of the pyrimidine ring itself.[9][10]
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary value of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitor discovery.[11][12] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5][13]
The 2-chloropyrimidin-4-amine scaffold is a well-established pharmacophore that can be further functionalized at the C2 position through various cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl or heteroaryl substituents, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Role as a key intermediate in kinase inhibitor synthesis.
The oxane moiety in 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is also of strategic importance. It can serve to improve the solubility and pharmacokinetic profile of the final drug candidate, a critical aspect of drug development.
Safety and Handling
As a chlorinated heterocyclic compound, 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, related chloropyrimidine derivatives are known to be irritants and potentially harmful if ingested or inhaled.[14][15]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly sealed.
Conclusion
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a strategically important building block in medicinal chemistry. Its synthesis, while requiring careful control of regioselectivity, is achievable through well-established synthetic methodologies. The true value of this compound lies in its potential as a key intermediate for the development of novel kinase inhibitors and other targeted therapies. The combination of the reactive 2-chloro-pyrimidin-4-amine core with the solubility-enhancing oxane moiety makes it an attractive starting point for the design and synthesis of new drug candidates with improved pharmacological properties. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this valuable chemical entity in their drug discovery endeavors.
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